molecular formula C13H16F3NO2 B13034988 Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13034988
M. Wt: 275.27 g/mol
InChI Key: NYUBZRXVKLVRED-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group through a dimethylamino linkage. Such compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions may include:

    Reagents: Ethanol, the corresponding acid, a catalyst (e.g., sulfuric acid or hydrochloric acid)

    Conditions: Refluxing the mixture for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(dimethylamino)-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-(dimethylamino)-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets.

Biological Activity

Ethyl 2-(dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetate is a compound of significant interest in pharmaceutical research due to its unique structural features, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound through a synthesis of diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H14_{14}F3_3N1_{1}O2_{2} and a molecular weight of approximately 275.27 g/mol. The presence of both the dimethylamino group and the trifluoromethyl-substituted phenyl group contributes to its unique chemical properties, which may enhance its biological activity compared to simpler analogs.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies emphasize that modifications in the compound's structure can significantly alter its biological efficacy. For example, variations in substituents on the phenyl ring can lead to different levels of activity against various cancer cell lines. Compounds with trifluoromethyl groups often demonstrate enhanced potency due to their electronic properties, which can influence interactions with biological targets .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(dimethylamino)-2-phenylacetateC12_{12}H15_{15}N1_{1}O2_{2}Lacks trifluoromethyl group; simpler structure
N,N-Dimethyl-4-trifluoromethylbenzamideC10_{10}H10_{10}F3_{3}N1_{1}OContains an amide instead of an ester; different reactivity
4-Trifluoromethylphenylacetic acidC9_{9}H8_{8}F3_{3}O2_{2}Acidic functional group alters solubility and reactivity

These comparisons illustrate how this compound stands out due to its unique combination of functional groups that may enhance its biological activity and stability compared to simpler analogs.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Antitumor Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, one study reported that certain derivatives exhibited significant antiproliferative effects against multiple human cancer cell lines, suggesting that modifications in substituents could lead to enhanced efficacy .
  • Mechanistic Insights : Research indicates that compounds targeting tubulin can induce apoptosis through various pathways involving caspases . This mechanism could be relevant for this compound if it interacts similarly with cellular targets.
  • Potential for Drug Development : The unique structural features of this compound make it a candidate for further exploration in drug development, particularly in the context of cancer therapeutics and other diseases where microtubule dynamics play a critical role.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-5-7-10(8-6-9)13(14,15)16/h5-8,11H,4H2,1-3H3

InChI Key

NYUBZRXVKLVRED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N(C)C

Origin of Product

United States

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